Product packaging for (4-Isopropylphenyl)propylamine(Cat. No.:CAS No. 1019529-87-3)

(4-Isopropylphenyl)propylamine

Cat. No.: B1437341
CAS No.: 1019529-87-3
M. Wt: 177.29 g/mol
InChI Key: BCSSXBNFCNFXSD-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Amines in Chemical and Biological Research

Aryl-substituted amines, a class of organic compounds where an amino group is attached to an aromatic ring, are of paramount importance in both chemical and biological research. nih.govwjpmr.com This significance stems from their versatile chemical reactivity and their prevalence in a vast array of biologically active molecules. mdpi.com In organic synthesis, aromatic amines are crucial building blocks and intermediates for creating more complex molecules. wjpmr.com The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation, and methods like the Buchwald-Hartwig and Ullmann reactions have become central to synthesizing N-aryl amines. wjpmr.com

The aniline (B41778) moiety, the simplest form of an aromatic amine, is a subunit in a wide spectrum of medicinally and biologically important molecules. wjpmr.com Many pharmaceuticals, dyes, and polymers contain the arylamine structure. openmedicinalchemistryjournal.com For instance, nitrogen-containing heterocycles, which can be derived from aromatic amines, are among the most prominent structural components of pharmaceuticals and are also used in agrochemicals, corrosion inhibitors, and polymers. openmedicinalchemistryjournal.com The ability of these compounds to act as antioxidants also contributes to their industrial applications, such as in the manufacturing of rubber. nih.gov

Furthermore, 2-arylethylamines are of particular interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs. mdpi.com Their structural characteristics often allow them to cross the blood-brain barrier, making them key components for drugs targeting the central nervous system. mdpi.com The diverse applications underscore the central role of aryl-substituted amines in modern chemical and biological research. openmedicinalchemistryjournal.com

Overview of Research Trajectories for Compounds Structurally Related to (4-Isopropylphenyl)propylamine

The research trajectory for compounds structurally related to this compound reveals a focus on exploring how small molecular changes impact biological activity, a practice known as structure-activity relationship (SAR) studies. slideshare.netmdpi.com This exploration has led to the development of various therapeutic agents.

Propylamine (B44156) derivatives are a significant class of H1-receptor antagonists, used as antihistamines. slideshare.netpharmacy180.com SAR studies in this area have shown that features like a diaryl substitution and a terminal tertiary amine group are key for antihistaminic activity. slideshare.net For example, the chlorination of pheniramine (B192746) at the para position of its phenyl ring was found to increase its potency tenfold. pharmacy180.com

In the field of antifungals, research on analogues of terbinafine, an allylamine (B125299) antimycotic, has highlighted the importance of having two lipophilic domains connected by a spacer of a specific length with a polar center. nih.gov Modifications to this spacer, such as altering the position of the nitrogen atom, generally led to decreased antifungal potency. nih.gov

Research into cocaine analogues has also involved structures similar to this compound. For instance, 2-propanoyl-3-(4-isopropylphenyl)-tropane (WF-31) acts as a serotonin-norepinephrine-dopamine reuptake inhibitor. wikipedia.org Furthermore, in the development of inhibitors for the annexin (B1180172) A2-S100A10 protein interaction, a compound featuring a 4-isopropylphenyl group, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, was used as a starting point for SAR exploration. nih.govacs.org Studies on this and related compounds revealed that the isopropyl group's size and branching are optimal for binding and that replacing it with more polar groups resulted in a significant loss of activity. nih.govacs.org

These diverse research paths, from antihistamines to antifungals and enzyme inhibitors, demonstrate a common strategy: systematically modifying the chemical structure of a lead compound, often containing moieties like the 4-isopropylphenyl group, to optimize its biological function for a specific therapeutic target.

Conceptual Framework for Investigating Novel Chemical Entities

The investigation of novel chemical entities (NCEs), such as this compound, follows a structured conceptual framework designed to systematically characterize their properties and potential applications. This framework begins with fundamental identification and extends to complex evaluations of biological activity and safety.

A primary step involves synthesis and structural elucidation . The synthesis of a new compound can be achieved through various established or novel chemical reactions. For instance, N-aryl amines are often synthesized via transition metal-catalyzed cross-coupling reactions. wjpmr.com Following synthesis, the precise structure of the molecule must be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Once a compound's structure is known, the framework moves to physicochemical characterization . This involves determining properties such as molecular weight, lipophilicity (logP), and solubility, which are crucial for predicting the compound's behavior in biological systems. nih.govnih.gov

The next phase is often virtual or high-throughput screening . biosolveit.de Structure-based methods, like molecular docking, predict how a new molecule might bind to a biological target, such as a protein or enzyme. biosolveit.de This computational approach helps to prioritize compounds for further testing. Another strategy, scaffold hopping, involves searching for new chemical structures that can mimic the activity of a known active compound. biosolveit.de

Following computational analysis, biological evaluation is conducted. This involves in vitro testing to measure the compound's activity and potency against specific biological targets. mdpi.comnih.gov For example, researchers might assess a compound's ability to inhibit an enzyme or bind to a receptor. nih.gov

A comprehensive investigation also includes a systems thinking approach , which considers the chemical entity as part of a larger system. acs.org This involves examining its structural characteristics, dynamic behavior, and potential emergent properties. acs.org In a broader context, particularly for industrial chemicals, this framework extends to assessing the potential environmental and health risks throughout the molecule's life cycle, from production to disposal. ikhapp.org This "planetary boundaries" framework for novel entities evaluates their persistence, mobility, and potential for harm to ensure they can be used safely. ikhapp.org This systematic process ensures that new chemical compounds are thoroughly understood before they are considered for specialized applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B1437341 (4-Isopropylphenyl)propylamine CAS No. 1019529-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSXBNFCNFXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of (4-Isopropylphenyl)propylamine and its Structural Analogues

The construction of the this compound framework can be achieved through several reliable synthetic routes. These methods often begin with readily available precursors such as 4-isopropylbenzaldehyde (B89865) or 4-isopropylphenyl-2-propanone.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov This approach typically involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine. For the synthesis of this compound, this can be envisioned starting from 4-isopropylphenyl-2-propanone. The ketone reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced to the target primary amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity. researchgate.netyoutube.com Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst like nickel, palladium, or platinum can be utilized. researchgate.net

Direct alkylation is another fundamental approach, though it can be less selective. This could involve the reaction of 4-isopropylbenzyl halide with an appropriate nitrogen-containing nucleophile, followed by further elaboration to the propylamine (B44156) side chain. More commonly, a molecule already containing the propyl chain would be aminated.

A general scheme for the reductive amination process is detailed below:

Starting MaterialReagentsIntermediateProduct
4-isopropylphenyl-2-propanone1. Ammonia (NH3) 2. Reducing Agent (e.g., NaBH3CN, H2/Catalyst)ImineThis compound
4-isopropylbenzaldehyde1. Nitroethane 2. Reducing Agent (e.g., LiAlH4)1-(4-isopropylphenyl)-2-nitropropeneThis compound

The development of chiral analogues of aromatic propylamines is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.gov Asymmetric synthesis of related chiral amines has been achieved using various strategies. acs.org

One approach involves the use of chiral catalysts in the reductive amination process. Chiral ligands coordinated to a metal center (e.g., iridium, rhodium) can influence the facial selectivity of the hydride attack on the imine intermediate, leading to an excess of one enantiomer. organic-chemistry.org Another strategy is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.

Furthermore, biocatalysis using enzymes such as transaminases offers a highly enantioselective route to chiral amines. These enzymes can convert a prochiral ketone into a chiral amine with exceptional levels of stereocontrol. rsc.org

The primary amine group in this compound is a versatile functional handle for further chemical modifications. Derivatization is often performed to alter the molecule's physical properties or to prepare it for specific analytical techniques. sigmaaldrich.com Common reactions involving the amine moiety include N-alkylation and N-acylation to form secondary or tertiary amines and amides, respectively.

Various reagents can be used to derivatize primary amines, leading to a wide range of functionalized analogues. researchgate.netresearchgate.net These reactions are crucial for creating libraries of compounds for biological screening or for attaching the molecule to a larger scaffold.

The table below summarizes several common derivatization reactions for primary amines:

Reagent ClassExample ReagentResulting Functional Group
Acyl Halides / AnhydridesAcetyl ChlorideN-acetamide
Sulfonyl ChloridesDansyl ChlorideN-sulfonamide
IsothiocyanatesPhenyl isothiocyanate (PITC)N-phenylthiourea
Aldehydes (in presence of cyanide)o-Phthalaldehyde (OPA)Fluorescent isoindole derivative

Novel Reaction Pathways and Catalyst Systems for Aromatic Propylamines

Modern organic synthesis has seen the development of novel catalysts and reaction pathways that offer milder conditions, broader substrate scope, and higher efficiency for the synthesis of amines. Transition metal catalysis, particularly with palladium and copper, has been instrumental in developing new methods for C-N bond formation. acs.orgrsc.org For instance, Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines, a powerful tool for constructing N-aryl amines. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, represent a highly efficient synthetic strategy. nih.gov The A3 coupling reaction (Aldehyde-Alkyne-Amine) is a well-known MCR for producing propargylamines, which can be subsequently reduced to propylamines. bohrium.comresearchgate.net This approach, often catalyzed by copper, silver, or gold complexes, provides a rapid and atom-economical route to complex amine structures. bohrium.com

Recent research has also focused on the use of novel catalyst systems, including:

Nanocatalysts: Metal nanoparticles supported on materials like alumina (B75360) or zinc oxide have shown high activity and recyclability in amine synthesis. nih.gov

Organocatalysts: Small organic molecules, such as thioureas, can act as catalysts for reactions like reductive amination, offering a metal-free alternative. organic-chemistry.org

Bimetallic Catalysts: Combining two different metals, such as Rhodium and Platinum, can lead to synergistic catalytic activity for reactions like reductive amination under mild conditions.

Green Chemistry Principles in the Synthesis of Phenylpropylamine Derivatives

The application of green chemistry principles to pharmaceutical and fine chemical synthesis is of growing importance to minimize environmental impact. nih.gov The synthesis of phenylpropylamine derivatives can be made more sustainable by incorporating several green strategies. jddhs.commdpi.com

Key green chemistry approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical fluids is a primary goal. Water, being non-toxic and non-flammable, is an ideal solvent when reactant solubility allows. mdpi.com

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions reduces waste and simplifies purification. Many multicomponent reactions, including those for amine synthesis, can be effectively carried out without a solvent, often with thermal or microwave activation. nih.govresearchgate.net

Catalysis: The use of catalysts is inherently green as it allows for reactions to occur with lower energy input and higher atom economy. Biocatalysis, using enzymes like transaminases, is particularly advantageous as reactions are run in water under mild conditions with high selectivity. rsc.org Heterogeneous catalysts are also preferred as they can be easily recovered and reused, reducing waste.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. MCRs are excellent examples of atom-economical reactions. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be aligned with the goals of sustainable chemical manufacturing.

Structure Activity Relationship Sar and Rational Design Studies

Elucidation of Structure-Activity Relationships for (4-Isopropylphenyl)propylamine Analogues

Understanding the SAR for this compound analogues involves systematically altering specific parts of the molecule—namely the aromatic ring and the amine group—and observing how these changes affect the compound's interaction with biological targets.

Impact of Aromatic Substituents on Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of phenylpropylamine analogues. The position, size, and electronic properties (whether a group donates or withdraws electrons) of substituents can drastically alter a compound's potency and selectivity.

Research on related phenylisopropylamines demonstrates that substituents at the 4-position (para-position) of the aromatic ring generally lead to higher potency compared to substitutions at the 2- or 5-positions. nih.gov Studies on 2,5-dimethoxyphenylisopropylamines revealed that analogues with a substituent at the 4-position were one to two orders of magnitude more potent in producing hyperthermic effects in rabbits, a model often correlated with human psychotomimetic potency. nih.gov

The electronic character of these substituents plays a crucial role. For a series of 2,5-dimethoxyphenylisopropylamine analogues, an increase in both the lipophilicity (the ability to dissolve in fats) and the electron-withdrawing nature of the group at the 4-position was found to enhance affinity for 5-HT2A and 5-HT2B serotonin (B10506) receptors. nih.gov Similarly, for a different class of compounds, 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing para-substituents were shown to increase the potency of MAO-A inhibition. nih.gov Conversely, studies on other cyclopropylamine (B47189) analogues found that electron-donating groups, such as a methyl group, increased inhibitory activity against microbial tyramine (B21549) oxidase. nih.gov This highlights that the optimal electronic properties of a substituent can be target-dependent.

The following table summarizes the observed effects of different aromatic substituents on the activity of various phenylalkylamine analogues.

Compound Class Substituent Type Position Observed Effect on Activity Target/Assay
2,5-DimethoxyphenylisopropylaminesElectron-withdrawing & Lipophilic4- (para)Increased affinity5-HT2A/5-HT2B Receptors
2-Aryl-2-fluoro-cyclopropylaminesElectron-withdrawing (e.g., -CF3)4- (para)Increased potencyMAO-A Inhibition
2-Aryl-2-fluoro-cyclopropylaminesElectron-donating (e.g., -CH3, -OCH3)4- (para)No influenceMAO-A Inhibition
2-Fluoro-2-arylcyclopropylaminesElectron-donating (e.g., -CH3)4- (para)Increased inhibitory potencyMicrobial Tyramine Oxidase
2-Fluoro-2-arylcyclopropylaminesElectron-withdrawing (e.g., -F, -Cl)4- (para)Slightly decreased activityMicrobial Tyramine Oxidase

Role of Amine Moiety Modifications in Pharmacological Profiles

The propylamine (B44156) side chain, and particularly its terminal amine group, is another key site for modification that significantly influences the pharmacological profile. The primary amine of this compound is a target for metabolism by enzymes like monoamine oxidase (MAO). nih.gov Modifications at this site can alter metabolic stability, receptor affinity, and selectivity.

Converting a primary amine to a secondary or tertiary amine is a common strategy. For instance, in the related N-benzylphenethylamines (NBOMes), the conversion of the primary amine to a secondary amine, which was traditionally thought to reduce 5-HT2A receptor activity, was found to produce highly potent and selective ligands for this receptor. mdpi.com Such N-alkylation can change the compound's basicity (pKa), lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction. nih.gov

Prodrug strategies often involve modifying the amine group to improve properties like membrane penetration. nih.gov These modifications, such as the formation of N-Mannich bases, are designed to be cleaved under physiological conditions to release the active primary amine. nih.gov While not a permanent modification of the active ligand, this approach underscores the amine's importance in both pharmacology and pharmacokinetics.

Stereochemical Influences on Target Interactions

Biological systems, such as receptors and enzymes, are chiral, meaning they can differentiate between stereoisomers (molecules with the same chemical formula but different three-dimensional arrangements). Consequently, the stereochemistry of this compound analogues can have a profound impact on their biological activity. nih.gov

For chiral drugs, one enantiomer is often significantly more potent than the other or may even possess a completely different pharmacological profile. nih.gov This is because only one enantiomer may fit correctly into the chiral binding site of a biological target, much like a key fits into a specific lock. nih.gov For example, in a study of 2-fluoro-2-phenylcyclopropylamine, a potent inhibitor of tyramine oxidase, the (1S,2S)-enantiomer was found to be highly active, while the (1R,2R)-enantiomer was essentially inactive. nih.gov

In another study on aminoalkyl-substituted benzopyrans, where enantiomerically pure compounds were tested, the (R)-enantiomer was found to be substantially more active as an antiplasmodial agent than the (S)-enantiomer. mdpi.com These findings demonstrate that stereochemistry is a critical factor in the interaction between these ligands and their biological targets, and controlling the stereochemistry is essential for optimizing pharmacological activity.

Ligand Design and Optimization Based on SAR Insights

The knowledge gained from SAR studies provides a rational basis for designing new, improved ligands. nih.govresearchgate.net This process, known as ligand-based drug design, uses the structural features of known active molecules to develop novel compounds with enhanced properties such as higher potency, greater selectivity, or better metabolic stability. researchgate.net

Based on the SAR insights for phenylpropylamines, a design strategy could involve the following steps:

Scaffold Selection : Start with the core this compound structure.

Aromatic Ring Optimization : Based on SAR data indicating that electron-withdrawing and lipophilic groups at the 4-position enhance affinity for certain targets, new analogues could be designed with substituents like trifluoromethyl (-CF3) or cyano (-CN) groups at this position. nih.govnih.gov

Amine Moiety Modification : To improve selectivity or metabolic stability, the primary amine could be modified. For example, if SAR studies show that N-methylation enhances selectivity for a desired target, this modification could be incorporated into the newly designed aromatic-substituted analogues.

Stereochemical Control : Given the importance of stereochemistry, the synthesis would be designed to produce a single, more active enantiomer, thereby potentially increasing therapeutic efficacy and reducing off-target effects. nih.govnih.gov

This iterative process of design, synthesis, and testing allows for the systematic optimization of the lead compound to achieve a desired pharmacological profile. kcl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties, known as molecular descriptors, that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govnih.gov

For phenethylamine (B48288) derivatives, QSAR studies have successfully identified descriptors that are crucial for biological activity. These descriptors can be categorized as:

Electronic : Representing the electron distribution in the molecule (e.g., Hammett sigma constants, Highest Occupied Molecular Orbital (HOMO) energy). nih.govnih.gov

Steric : Describing the size and shape of the molecule (e.g., molar refractivity, molecular volume). nih.govnih.gov

Hydrophobic : Quantifying the lipophilicity of the molecule (e.g., partition coefficient (LogP), substituent hydrophobicity (π)). nih.govnih.gov

A QSAR study on 2,4,5-ring substituted phenylisopropylamines found that while there was a reasonable correlation between HOMO energy and ionization potentials, this electronic descriptor alone was not sufficient to predict biological activity. nih.gov However, in other studies on 2,5-dimethoxyphenylisopropylamine analogues, lipophilicity (π value) was significantly correlated with affinity at both 5-HT2A and 5-HT2B receptors. nih.gov

The general process for developing a QSAR model involves:

Compiling a dataset of structurally related compounds with measured biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates a selection of descriptors with activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

Once validated, these models serve as powerful tools in the drug design process, allowing for the rapid virtual screening of large libraries of potential compounds and prioritizing the most promising candidates for synthesis and experimental testing. malariaworld.org

The table below lists some molecular descriptors commonly used in QSAR studies of phenethylamine-like compounds.

Descriptor Category Specific Descriptor Property Represented
ElectronicHammett sigma (σ)Electron-donating/withdrawing effect of a substituent
ElectronicHOMO/LUMO EnergyElectron distribution and reactivity
HydrophobicLogP / π valueOverall lipophilicity / Substituent lipophilicity
StericMolar Refractivity (MR)Molecular volume and polarizability
StericSTERIMOL parametersShape and size of substituents
3D Properties3D-MoRSE signals3D structure of the molecule
TopologicalConnectivity IndicesMolecular branching and structure

Pharmacological and Biological Investigations

Exploration of Potential Pharmacological Activities

Detailed studies exploring the pharmacological profile of (4-Isopropylphenyl)propylamine are conspicuously absent from the scientific literature. The following subsections outline the specific areas where research is needed.

Modulatory Effects on Neurotransmitter Systems (e.g., monoamine transporters, receptors)

There is no available research data detailing the effects of this compound on monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). Consequently, its potential to act as an inhibitor or substrate for these transporters remains uncharacterized. Similarly, studies on its binding affinity and functional activity at various neurotransmitter receptors are not present in the public domain.

Investigation of Anti-inflammatory and Anticancer Properties

There are no published studies that have investigated the potential anti-inflammatory or anticancer properties of this compound. Research into its effects on inflammatory pathways or its cytotoxicity against cancer cell lines has not been reported.

Identification and Characterization of Molecular Targets

The identification of specific molecular targets for this compound is contingent on initial pharmacological screening, which has not been documented.

Receptor Binding Studies and Affinities

Due to the lack of research, no receptor binding data, such as equilibrium dissociation constants (Ki) or IC50 values, are available for this compound at any known biological receptor.

Protein-Ligand Interaction Mechanisms

In the absence of identified molecular targets, there have been no computational or experimental studies, such as molecular docking or X-ray crystallography, to elucidate the protein-ligand interaction mechanisms of this compound. One molecular docking study was identified for a structurally distinct hypothetical compound, [4-(propan-2-yl) phenyl]carbamic acid, with tyrosine hydroxylase, but this does not provide insight into the binding of this compound.

Insufficient Data Available for Pharmacological Profile of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of published research detailing the specific pharmacological and biological investigations of the chemical compound this compound, as requested.

The initial stages of the information retrieval process were complicated by a potential ambiguity with an unrelated compound, 4-Iodo-6-phenylpyrimidine, which is commonly abbreviated as 4-IPP. However, after clarifying that these are two distinct chemical entities, targeted searches for this compound and its structural isomers, such as N-(4-isopropylphenyl)-N-propylamine and 3-(4-isopropylphenyl)propylamine, did not yield the specific data required to populate the requested article sections.

Specifically, there is no readily available information regarding:

In Vitro and In Vivo Biological Assays for Functional Evaluation:The search did not uncover any published in vitro (cell-based) or in vivo (animal) studies that would provide data on the functional effects of this compound. Consequently, data tables and detailed research findings on its biological activity could not be generated.

While a patent document was located that mentions a related compound, 2-(4-Isopropylphenyl)propylamine Hydrochloride, it does so only in the context of its use as a chemical intermediate in the synthesis of other molecules intended to potentiate glutamate (B1630785) receptor function. The document does not provide any pharmacological data on this compound itself.

Due to the absence of specific and detailed research findings on the pharmacological properties of this compound in the public domain, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the user's instructions.

Metabolism, Pharmacokinetics, and Biotransformation

Metabolic Fate of (4-Isopropylphenyl)propylamine and its Analogues

The metabolism of this compound is anticipated to proceed along pathways established for related N-alkylated amphetamines and substituted anilines. These pathways primarily involve enzymatic modifications that increase the water solubility of the compound, facilitating its excretion from the body. The principal metabolic routes are expected to be aromatic hydroxylation and N-dealkylation.

Based on the metabolic pathways of analogous compounds, the biotransformation of this compound likely yields several key metabolites. The primary metabolic pathways are:

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group (-OH) to the phenyl ring, a common metabolic route for many amphetamine-like substances. For instance, studies on N-isopropylaniline have identified 4-hydroxy-N-isopropylaniline as a major metabolite. Similarly, N-(n-propyl)amphetamine is metabolized to 4-hydroxy-N-(n-propyl)amphetamine. caymanchem.com Therefore, a probable metabolite of this compound is 4-hydroxy-(4-isopropylphenyl)propylamine.

N-Dealkylation: This pathway involves the removal of the propyl group from the amine nitrogen. The N-dealkylation of N-(n-propyl)amphetamine has been shown to produce amphetamine. caymanchem.com This suggests that this compound could be metabolized to 4-isopropylaniline.

Further Metabolism: The initial metabolites can undergo further biotransformation. For example, the minor metabolite of N-isopropylaniline is p-aminophenol.

The following table summarizes the key metabolites identified for analogues of this compound and the corresponding metabolic pathways.

Analogue CompoundKey Metabolite(s)Metabolic Pathway
N-isopropylaniline4-hydroxy-N-isopropylaniline (major), p-aminophenol (minor)Aromatic Hydroxylation
N-(n-propyl)amphetamineAmphetamine, 4-hydroxy-N-(n-propyl)amphetamineN-Dealkylation, Aromatic Hydroxylation

The metabolism of amphetamine and its analogues is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. wikipedia.org These enzymes are responsible for the Phase I metabolic reactions, such as oxidation and hydroxylation.

Specifically, CYP2D6 is a key enzyme in the metabolism of many amphetamine-like compounds. wikipedia.orgnih.gov It is heavily involved in the aromatic hydroxylation of amphetamines. mdpi.comtandfonline.com Studies have shown that CYP2D6 can efficiently O-demethylate 4-methoxylated amphetamine derivatives to their corresponding phenolic metabolites. mdpi.com While CYP2D6 is a major player in ring hydroxylation, its role in the N-dealkylation of N-alkylamphetamines appears to be limited, with studies indicating that some N,N-dialkylated amphetamines can undergo CYP2D6-catalyzed N-dealkylation, but this is not a universal pathway for all N-alkylated amphetamines. nih.govnih.gov

Other biotransformation systems, such as flavin-containing monooxygenases (FMOs), may also play a role in the metabolism of secondary amines, although the primary route for amphetamine-like compounds is through the CYP450 system.

Pharmacokinetic Profiles and Biodistribution Studies

Amphetamine-like compounds are typically well-absorbed orally, with effects appearing within 30 to 60 minutes. researchgate.net As lipophilic molecules, they can cross the blood-brain barrier and distribute into various tissues, with higher concentrations potentially found in the brain, liver, and kidneys. nih.gov The elimination half-life of amphetamines can vary depending on urinary pH. researchgate.net

Implications of Metabolism for Biological Activity and Efficacy

N-Dealkylation: The N-dealkylation of N-alkylated amphetamines can produce metabolites with their own distinct pharmacological properties. tandfonline.com The metabolic N-dealkylation of secondary amines can result in metabolites that retain, have attenuated, or lose the pharmacological activity of the parent drug. researchgate.net If this compound undergoes N-dealkylation to form an amphetamine analogue, this metabolite would likely possess stimulant properties. The rate and extent of this biotransformation would, therefore, be a critical determinant of the duration and nature of the compound's effects.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules like (4-Isopropylphenyl)propylamine. nih.govnih.gov Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.govacademie-sciences.fr

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. hakon-art.com Conversely, a smaller gap indicates the molecule is more easily excitable and potentially more reactive. hakon-art.com

From these orbital energies, important reactivity descriptors can be derived. According to Koopmans' theorem, the energy of the HOMO approximates the ionization potential (I), while the LUMO energy relates to the electron affinity (A). hakon-art.com These values are used to calculate global reactivity descriptors such as electronegativity (χ), chemical potential (µ), hardness (η), and softness (S), which provide a quantitative measure of the molecule's reactive tendencies. nih.govhakon-art.com A molecule with a low ionization potential, for instance, is a good electron donor. hakon-art.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. Other analyses, such as Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), can provide deeper insights into charge delocalization, bonding interactions, and reactive sites within the molecule. nih.govresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT Note: The following values are hypothetical examples for illustrative purposes, based on typical calculations for similar aromatic amines.

ParameterSymbolFormulaIllustrative ValueUnit
HOMO EnergyEHOMO--8.52eV
LUMO EnergyELUMO--0.45eV
Energy GapΔEELUMO - EHOMO8.07eV
Ionization PotentialI-EHOMO8.52eV
Electron AffinityA-ELUMO0.45eV
Electronegativityχ(I + A) / 24.485eV
Chemical Hardnessη(I - A) / 24.035eV
Chemical SoftnessS1 / η0.248eV-1
Chemical Potentialµ-(I + A) / 2-4.485eV

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govnih.gov This structure-based drug design approach involves placing the this compound molecule into the binding site of a biologically relevant receptor and evaluating the interaction energy using a scoring function. nih.gov The results are typically reported as a binding energy or docking score, often in kcal/mol, where a more negative value indicates a stronger predicted interaction. mdpi.commdpi.com This process helps identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. biorxiv.org

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and conformational changes of the protein-ligand complex over time in a simulated physiological environment. biorxiv.orgnih.gov MD simulations compute the trajectory of atoms and molecules by integrating Newton's equations of motion, providing a dynamic view of the binding event. biorxiv.org Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the structural stability of the protein and the ligand's binding pose throughout the simulation. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Significant fluctuations in the binding site residues can indicate the stability of the ligand's interaction. mdpi.com

Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy, offering a more refined estimation of the binding affinity than docking scores alone. mdpi.combiorxiv.org These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. mdpi.com

Table 2: Illustrative Molecular Docking Results Note: The following data is hypothetical, presented to exemplify typical results from a docking study against potential protein targets.

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Residues (Hypothetical)
Monoamine Oxidase A2BXS-7.8TYR 407, PHE 208, ILE 335
Dopamine (B1211576) Transporter4M48-8.2ASP 79, SER 149, PHE 326
Serotonin (B10506) Transporter5I6X-8.5ILE 172, TYR 95, PHE 335

De Novo Design Approaches and Virtual Screening

Computational chemistry offers powerful strategies for discovering novel molecules with desired biological activity, including de novo design and virtual screening. nih.gov

Virtual Screening (VS) is a technique used in the early stages of drug discovery to search large libraries of existing chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov In a structure-based virtual screening workflow, each compound in a database is computationally docked into the active site of the target protein. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring "hits" are selected for further experimental testing. mdpi.com This method allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the identification of potential lead candidates. nih.gov

De Novo Design , in contrast, aims to create entirely new molecules. nih.gov Instead of screening existing compounds, de novo design algorithms build novel chemical structures directly within the binding pocket of a target protein. nih.gov These methods use information about the three-dimensional structure of the active site to generate molecules with complementary shapes and chemical features that are predicted to have high binding affinity. nih.gov This approach has the potential to generate highly novel and patentable chemical scaffolds that may not be present in existing compound libraries. nih.gov

Both approaches could be applied to this compound. Virtual screening could be used to find molecules with similar scaffolds that might bind to the same targets, while de novo design could generate novel derivatives of this compound optimized for binding to a specific protein pocket.

Conformational Analysis and Energetic Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which directly influences its physical properties and biological activity. The molecule possesses several rotatable bonds, particularly within the propylamine (B44156) side chain, leading to a variety of possible spatial arrangements, or conformers. nih.gov

The study of these conformers involves mapping the molecule's Potential Energy Surface (PES), a conceptual landscape that describes the system's energy as a function of its atomic coordinates. wikipedia.orgyoutube.com By systematically rotating the bonds and calculating the corresponding energy, a conformational energy map can be generated. youtube.com This map reveals the low-energy, stable conformations (energy minima) and the energy barriers (transition states) that separate them. youtube.com

For the propylamine chain, key conformations include staggered and eclipsed arrangements, similar to those observed in simpler alkanes like propane. youtube.com The staggered conformations are generally lower in energy and thus more stable, while the eclipsed conformations represent higher-energy states. youtube.com The interaction between the bulky isopropylphenyl group and the amine group will significantly influence the relative energies of these conformers.

Computational methods can theoretically explore these properties by calculating the energy landscape. wikipedia.org Identifying the global energy minimum conformation, as well as other low-energy conformers that may be present in equilibrium, is crucial. This information is vital for docking studies, as the biologically active conformation is often a low-energy conformer that fits optimally into the receptor's binding site.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a hypothetical ¹H NMR spectrum of (4-Isopropylphenyl)propylamine, one would anticipate distinct signals corresponding to the different proton environments within the molecule. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the methine proton. The propyl chain would show complex multiplets for the methylene (B1212753) protons, and the aromatic protons would appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Advancements in Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, providing crucial clues about its structure. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern of amines is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In the case of this compound, this would result in the formation of a stable iminium ion. The fragmentation of the isopropyl group and the propyl chain would also produce characteristic fragment ions. The presence of an aromatic ring generally leads to a relatively stable molecular ion. libretexts.org

High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the molecular formula.

Interactive Data Table: Predicted NMR and MS Data for this compound

Technique Predicted Spectral Feature Inferred Structural Information
¹H NMRDoublet and SeptetIsopropyl group
¹H NMRMultipletsPropyl chain
¹H NMRTwo Doublets1,4-disubstituted benzene ring
¹³C NMRUnique signals for each carbonCarbon skeleton confirmation
Mass SpectrometryMolecular ion peakMolecular weight determination
Mass SpectrometryAlpha-cleavage fragmentsPresence and location of the amine group

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic techniques are essential for the separation of complex mixtures and the assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a particularly powerful combination for both qualitative and quantitative analysis.

Purity Assessment and Separation using HPLC

The purity of a this compound research sample can be effectively determined using reversed-phase HPLC (RP-HPLC). In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification. Impurities in the sample would elute at different retention times, allowing for their separation and quantification.

The separation of positional isomers of substituted anilines, which are structurally related to this compound, has been successfully achieved using various HPLC methods. chromforum.org This demonstrates the feasibility of developing a robust HPLC method for the baseline separation of this compound from any potential isomeric impurities.

Metabolite Identification with HPLC-MS

Understanding the metabolic fate of a compound is crucial in many research contexts. HPLC-MS is the cornerstone technique for identifying potential metabolites in biological matrices. While specific metabolic studies on this compound are not documented, the metabolism of structurally similar N-alkylated compounds often involves N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl side chains. nih.gov

A typical workflow for metabolite identification would involve incubating this compound with liver microsomes or in an in vivo model, followed by extraction and analysis of the biological fluid by HPLC-MS. The mass spectrometer would detect ions corresponding to the parent compound and its potential metabolites. By comparing the mass spectra and retention times with those of synthesized standards or by interpreting the fragmentation patterns, the structures of the metabolites can be elucidated. The development of rapid and sensitive LC-MS/MS methods for the quantitation of amphetamine analogues in biological fluids further highlights the applicability of this technique. nih.gov

Interactive Data Table: Chromatographic Parameters for the Analysis of Aromatic Amines

Parameter Typical Conditions for Aromatic Amine Analysis Purpose
Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) formateElution of the analyte and ionization for MS
Detector UV or Mass SpectrometerDetection and identification of compounds
Flow Rate 0.2 - 1.0 mL/minOptimization of separation efficiency

Electrochemiluminescence (ECL) and Bioanalytical Applications in Research

Bioanalytical methods are critical for the quantitative determination of compounds in biological fluids, providing essential data for pharmacokinetic and metabolic studies. Electrochemiluminescence (ECL) is a highly sensitive detection method that has found broad applications in this field.

Principles of Electrochemiluminescence (ECL)

ECL is a process where a stable chemical species undergoes an electrochemical reaction at an electrode to generate a reactive intermediate, which then undergoes a highly energetic reaction to produce an excited state that emits light. wikipedia.org This technique offers very low detection limits and a wide dynamic range. A common ECL system involves a ruthenium complex as the luminophore and a co-reactant, often a tertiary amine. youtube.com

Potential Bioanalytical Applications for this compound

Given that this compound is a primary amine with an aromatic moiety, it has the potential to be analyzed using ECL-based immunoassays or other bioanalytical platforms. While direct ECL applications for this specific compound have not been reported, the general principles of ECL are applicable to the detection of aromatic amines. rsc.org An immunoassay could be developed where an antibody specific to this compound is labeled with an ECL tag. The intensity of the light emitted upon electrochemical stimulation would be proportional to the concentration of the analyte in the sample.

Furthermore, established bioanalytical methods for amphetamine-type substances, which share structural similarities with this compound, often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological matrices such as plasma and oral fluid. nih.govonlinepharmacytech.info These methods could likely be adapted for the analysis of this compound in a research setting.

Interactive Data Table: Comparison of Bioanalytical Techniques

Technique Principle Advantages for Aromatic Amine Analysis Considerations
HPLC-UV UV absorbanceSimple, robust, good for purityModerate sensitivity
LC-MS/MS Mass-to-charge ratioHigh sensitivity and selectivity, structural informationMore complex instrumentation
ECL Immunoassay Light emission from electrochemical reactionExtremely high sensitivity, low sample volumeRequires specific antibody development

Neuroscience and Central Nervous System Cns Research Applications

Investigation of Neurobiological Interactions for Propylamine (B44156) Derivatives

The neurobiological interactions of propylamine derivatives are diverse, largely depending on their specific chemical structures. Many compounds within this class are known to interact with monoamine neurotransmitter systems, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These interactions can involve mechanisms such as reuptake inhibition, receptor binding, or modulation of neurotransmitter release.

For instance, some propylamine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which can increase the synaptic availability of monoamine neurotransmitters. Others have been designed to target specific transporter proteins, thereby altering the clearance of neurotransmitters from the synaptic cleft. The nature of the substituent groups on the phenyl ring and the propylamine backbone plays a crucial role in determining the affinity and selectivity of these compounds for their biological targets.

However, it is critical to note that no specific studies detailing the neurobiological interactions of (4-Isopropylphenyl)propylamine could be identified in the current body of scientific literature. The table below summarizes the general neurobiological interactions of some propylamine derivatives, but it is important to emphasize that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Propylamine Derivative Class Primary Neurobiological Interaction Potential CNS Effect
PhenylpropylaminesMonoamine Reuptake InhibitionStimulant, Antidepressant
PhenoxypropylaminesSerotonin-Norepinephrine Reuptake InhibitionAntidepressant, Anxiolytic
NaphthylpropylaminesSerotonin Reuptake InhibitionAntidepressant

This table represents generalized information for classes of propylamine derivatives and not specific data for this compound.

Potential for Modulating Neural Circuitry and Behavior

Given the general understanding of how propylamine derivatives can affect monoamine systems, it is plausible that this compound could modulate neural circuitry and, consequently, behavior. Monoaminergic systems are integral to the regulation of mood, arousal, reward, and executive functions. By influencing these systems, a compound can have profound effects on an organism's behavior.

For example, compounds that enhance dopaminergic neurotransmission in the mesolimbic pathway are often associated with stimulant and rewarding effects. Similarly, substances that increase serotonergic and noradrenergic activity in cortical and limbic circuits can have antidepressant and anxiolytic properties. The specific behavioral profile of this compound would depend on its unique pharmacological actions on these and other neural circuits.

Without empirical data, any discussion on the specific effects of this compound on neural circuitry and behavior remains speculative. Behavioral pharmacology studies, such as those assessing locomotor activity, anxiety-like behavior, and cognitive function in animal models, would be necessary to characterize its psychoactive properties.

Studies in Neurological Disease Models (Pre-clinical research focus)

The therapeutic potential of novel compounds is often initially explored in preclinical models of neurological and psychiatric disorders. These models allow researchers to investigate whether a substance can ameliorate disease-related pathology or symptoms. For instance, compounds with antidepressant-like effects in animal models of depression may be further investigated for their clinical utility in treating major depressive disorder.

Similarly, substances that exhibit neuroprotective properties in models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, could be developed as potential disease-modifying therapies. The evaluation of a compound's efficacy and safety in these preclinical models is a critical step in the drug development process.

As of the latest review of scientific databases, there are no published studies on the use of this compound in any preclinical models of neurological diseases. Therefore, its potential therapeutic applications in this context are entirely unknown. Future research would be required to explore whether this compound has any beneficial effects in models of conditions such as depression, anxiety, neurodegeneration, or epilepsy.

Enzyme Interaction Studies and Mechanistic Enzymology

Inhibition and Activation Kinetics with Key Enzymes

Currently, there is no specific data in the public domain detailing the inhibition or activation kinetics of (4-Isopropylphenyl)propylamine with key enzymes such as monoamine oxidases or cytochrome P450 isoforms.

Research into structurally related compounds suggests that the isopropyl group on the phenyl ring and the propylamino side chain would likely influence the binding affinity and selectivity for various enzyme active sites. For instance, studies on other phenylalkylamines have shown that the nature and position of substituents on the phenyl ring can dramatically alter their inhibitory potency and selectivity for MAO-A versus MAO-B. However, without direct experimental data for this compound, any discussion of its kinetic parameters would be purely speculative.

Structural Basis of Enzyme-Ligand Interactions

Detailed structural information, such as that obtained from co-crystallography or sophisticated computational modeling specific to the interaction of this compound with any enzyme, is not available in published research.

X-ray crystallography and computational docking are powerful techniques used to elucidate the precise binding mode of a ligand within an enzyme's active site. Such studies would reveal the key amino acid residues involved in the interaction, the orientation of the ligand, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the enzyme-ligand complex. This information is fundamental to understanding the mechanism of action and for the rational design of more potent and selective molecules. While general models for how phenylalkylamines bind to enzymes like MAO exist, the specific contributions of the 4-isopropylphenyl moiety of this particular compound have not been documented.

Development of Enzyme-Targeting Probes and Inhibitors

There is no evidence in the scientific literature of this compound being used as a scaffold or starting point for the development of enzyme-targeting probes or more potent inhibitors.

The development of enzyme-targeting probes often involves modifying a known inhibitor to incorporate a reporter group, such as a fluorophore or a radiolabel, without significantly disrupting its binding affinity. Similarly, the development of novel inhibitors frequently uses an existing compound as a lead structure for optimization through medicinal chemistry efforts. The absence of foundational kinetic and structural data for this compound likely explains why it has not been pursued for these applications.

Future Research Directions and Translational Perspectives

Emerging Methodologies in Chemical Biology Relevant to Aromatic Amines

Recent progress in chemical biology offers powerful new tools for the synthesis and study of aromatic amines. These methodologies are enabling more efficient, sustainable, and precise ways to create and modify these important chemical entities.

One of the most significant advances is in the field of C-H amination. This technique allows for the direct addition of nitrogen functionalities into aromatic rings, providing a powerful method for creating arylamine derivatives. nih.govrsc.org Recent developments have focused on radical C-H amination, which can convert unactivated arenes into a variety of arylamines without the need for directing groups, a process often facilitated by the catalytic generation of nitrogen or arene radical intermediates. nih.govrsc.org This approach simplifies what was previously a multi-step process, thereby reducing material loss and cost. drugdiscoverytrends.com

In parallel, there is a growing emphasis on sustainable and bio-based synthesis routes. Researchers have developed novel approaches to synthesize aromatic amines from renewable resources, such as lignin-derived monomers. acs.org One such strategy involves introducing a nitrogen atom via a Beckmann rearrangement, effectively replacing a propyl chain with an amino group using inexpensive bulk chemicals and avoiding the need for complex purification steps like column chromatography. acs.org

Furthermore, innovations in process chemistry are transforming how aromatic amines are produced. Continuous-flow synthesis using custom-designed, 3D-printed reactors loaded with nanocomposite catalysts represents a significant leap forward. mdpi.com This method allows for the efficient and sustainable reduction of nitroaromatic compounds to aromatic amines, enhancing process control and scalability compared to traditional batch-mode processes. mdpi.com The design of prodrugs is another key area, with strategies being developed to temporarily modify the amino group to improve properties like membrane penetration. nih.gov These approaches can be broadly categorized into those requiring enzymatic activation and those that rely on chemical conditions within the body to release the active amine. nih.gov

MethodologyDescriptionKey AdvantagesRelevant Compounds/Targets
Radical C-H Amination Direct introduction of nitrogen functionalities into aromatic C-H bonds via radical intermediates. nih.govrsc.orgSimplifies synthesis, reduces steps, enables access to previously difficult-to-make arylamines. nih.govdrugdiscoverytrends.comUnactivated arenes, biology- and materials-oriented molecules. nih.gov
Bio-based Synthesis Utilization of renewable feedstocks, such as lignin-derived monomers, to produce aromatic amines. acs.orgSustainable, uses cheap bulk chemicals, reduces reliance on petrochemical substrates. acs.orgLignin-derived 4-propylguaiacol, 3,4-dialkoxyanilines. acs.org
Continuous-Flow Synthesis Use of 3D-printed reactors with embedded catalysts for the continuous production of aromatic amines. mdpi.comEnhanced efficiency, scalability, process control, and sustainability. mdpi.comNitroaromatic compounds (NACs). mdpi.com
Prodrug Strategies Temporary derivatization of the amino group to improve pharmaceutical utility, such as solubility or membrane penetration. nih.govOvercomes liabilities like poor membrane penetration and first-pass metabolism. nih.govPrimary and secondary amines, peptides. nih.gov

Challenges and Opportunities in Developing Novel Derivatives

The development of novel derivatives of aromatic amines like (4-Isopropylphenyl)propylamine is filled with both significant challenges and promising opportunities. These efforts are crucial for tailoring molecules for specific applications in medicine, agriculture, and materials science. datainsightsmarket.com

A primary challenge lies in the synthesis process itself. Many efficient chemical reactions for creating aromatic amines rely on transition metal catalysts. However, the free amine products can bind to these metal catalysts, effectively "poisoning" them and halting the reaction. drugdiscoverytrends.com This necessitates the development of more robust catalytic systems or alternative, metal-free synthetic routes. drugdiscoverytrends.com Another hurdle is the inherent chemical stability of the amino group, which can make the design of effective prodrugs—molecules that are activated within the body—particularly difficult. nih.gov

Despite these challenges, the opportunities are vast. There is a growing demand for specialized, functionalized aromatic amines for use in advanced materials and life sciences. datainsightsmarket.com Innovations in chemical synthesis, such as radical C-H amination, are making it possible to create arylamines that were previously inaccessible, opening the door to discovering unexplored biological and material functions. nih.govrsc.org In the agrochemical sector, there is significant potential for developing more targeted and environmentally friendly pesticides and herbicides based on aromatic amine structures. datainsightsmarket.com Furthermore, computational methods are being employed to design and screen for functionally improved aromatic amine derivatives, such as antioxidants, with potentially lower toxicity and environmental impact. researchgate.net This in-silico approach allows for the evaluation of properties like toxicokinetics and potential carcinogenicity before synthesis, streamlining the development of safer and more effective compounds. researchgate.net

AspectDetailed Description
Challenge: Catalyst Poisoning The free aromatic amine product can bind to and deactivate transition metal catalysts used in synthesis, reducing reaction efficiency. drugdiscoverytrends.com
Challenge: Prodrug Design The chemical robustness of the amino group makes it difficult to design temporary modifications that allow for controlled release of the parent drug under physiological conditions. nih.gov
Opportunity: Novel Functionalities Developing specialized aromatic amines with unique functional groups can lead to tailored applications in pharmaceuticals, advanced materials, and electronics. datainsightsmarket.com
Opportunity: Agrochemical Innovation Aromatic amines serve as key intermediates for a new generation of more targeted and ecologically safer pesticides and herbicides. datainsightsmarket.com
Opportunity: Accessing Unexplored Chemical Space New synthetic methods are enabling the creation of previously inaccessible arylamine derivatives, which may possess novel and valuable functions. nih.govrsc.org
Opportunity: Computationally-Guided Design Systematic molecular design and screening methods can be used to develop functionally improved and environmentally benign aromatic amine alternatives for industrial uses like antioxidants. researchgate.net

Integration of Multi-Omics Data in Chemical Research

The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex biological effects of chemical compounds like aromatic amines. nih.govmdpi.com This systems-level perspective is critical for moving beyond simple structure-activity relationships to a deeper comprehension of how these molecules interact with biological networks. ufz.de

By combining different layers of omics data, researchers can trace the flow of biological information from the gene to the functional outcome, bridging the gap between genotype and phenotype. nih.gov For instance, integrated analysis can help elucidate the complete metabolic pathways of aromatic amines, from initial enzymatic activation by cytochrome P450s to the formation of metabolites and their subsequent effects on DNA and proteins. nih.gov This is crucial for understanding the mechanisms underlying both therapeutic actions and potential toxicity. ufz.de

Multi-omics approaches are particularly powerful in identifying novel biomarkers and therapeutic targets. mdpi.com By analyzing the combined genomic, transcriptomic, and proteomic profiles of cells or tissues exposed to an aromatic amine, researchers can identify distinct molecular subtypes or signatures associated with the compound's activity. nih.gov Tools such as Robust Rank Aggregation and pathway enrichment analysis (e.g., multiGSEA) allow for the consolidation of heterogeneous data from different omics levels into a unified, ranked list of genes or pathways that are most significantly affected. ufz.demdpi.com This integrative analysis provides a comprehensive view of a compound's influence on cellular processes and can guide the development of next-generation derivatives with improved efficacy and safety profiles. mdpi.com

Omics LayerType of DataApplication in Aromatic Amine Research
Genomics DNA sequence, mutations, copy number variations (CNV). nih.govIdentifying genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s, N-acetyltransferases) that influence individual responses to aromatic amines. nih.gov
Transcriptomics mRNA expression levels. nih.govMeasuring changes in gene expression in response to compound exposure to understand affected cellular pathways. mdpi.com
Proteomics Protein expression levels and modifications. nih.govDetecting adduction of reactive metabolites to proteins (e.g., hemoglobin), serving as biomarkers of exposure. nih.gov
Metabolomics Levels of small molecule metabolites. ufz.deCharacterizing the biotransformation pathways of aromatic amines and identifying key metabolites involved in efficacy or toxicity. nih.gov
Multi-Omics Integration Combined analysis of two or more omics datasets. nih.govmdpi.comProviding a holistic view of the molecular mechanisms, identifying novel biomarkers, and understanding the system-wide biological response to aromatic amines. ufz.de

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involving propylamine derivatives like (4-isopropylphenyl)propylamine, and how can their enzymatic interactions be studied?

  • Propylamine moieties are integral to polyamine biosynthesis, where enzymes such as spermidine synthase and spermine synthase catalyze the addition of propylamine groups to putrescine and spermidine, respectively, using decarboxylated S-adenosylmethionine (AdoMet) as the propylamine donor . To study enzymatic interactions, researchers can use inhibitors like DFMO (2-difluoromethylornithine) to block ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, and monitor downstream effects via LC-MS/MS or fluorescence assays .

Q. What experimental strategies are recommended for synthesizing and characterizing this compound?

  • Synthesis can be achieved via post-polymerization modification of polymer brushes (e.g., poly(glycidyl methacrylate)) using propylamine derivatives. Characterization methods include X-ray photoelectron spectroscopy (XPS) with C-60 cluster ion sputtering to analyze spatial distribution and depth profiling of the amine groups within the polymer matrix . FTIR spectroscopy is also critical for identifying stretching vibrations (e.g., C–O–C at 1088 cm⁻¹) and interactions between the compound and substrates .

Q. How can researchers safely handle this compound in laboratory settings?

  • Due to its flammability and irritant properties, handling requires PPE (gloves, goggles), proper ventilation, and storage away from oxidizers. Emergency protocols include rinsing exposed skin/eyes with water and using activated charcoal for accidental ingestion. Stability under normal conditions is confirmed via thermogravimetric analysis (TGA), which reveals decomposition thresholds (e.g., propylamine loss at 95 kJ mol⁻¹ activation energy) .

Advanced Research Questions

Q. How does this compound enhance specificity in enzyme-activated fluorescent probes, and what methodological optimizations are needed?

  • The compound’s propylamine group serves as a recognition moiety in probes targeting enzymes like monoamine oxidase A (MAO-A). By combining it with fluorogenic substrates (e.g., NIR fluorophores), researchers achieve selective detection via a "double-locked" strategy: MAO-A oxidizes the propylamine, triggering β-elimination and fluorescence release. Validation requires western blotting and comparative imaging in cell lines (e.g., SH-SY5Y vs. HepG2) to confirm isoform specificity .

Q. What role does this compound play in microemulsion-driven biosilicification, and how can its structural features be tailored for material design?

  • The compound’s hydrophobic isopropylphenyl group and charged amine facilitate microemulsion formation, critical for templating silica nanostructures. Key design parameters include:

  • Chain spacer length : Longer spacers (e.g., propylamine vs. ethylamine) enhance molecular flexibility for silicic acid condensation.
  • Amine methylation : Partial methylation balances charge density and hydrophobicity, optimizing silica nucleation under mild conditions (pH 7, 25°C).
    Experimental validation involves small-angle X-ray scattering (SAXS) to monitor pre-peak scattering (k ≈ 0.2–0.8 Å⁻¹), indicative of microstructural segregation .

Q. How do contradictory thermal decomposition profiles of this compound-based materials inform experimental design?

  • TGA data for α-titanium phosphates intercalated with propylamine show overlapping decomposition steps: hydration water loss (α < 0.2), propylamine release (0.2 ≤ α ≤ 0.5), and condensation water elimination (α ≥ 0.65). Discrepancies arise from competing reactions (e.g., imine formation with formaldehyde at higher pH), requiring kinetic studies (e.g., isoconversional analysis) to model activation energies (95–300 kJ mol⁻¹) and optimize thermal stability .

Q. What advanced analytical techniques resolve spatial distribution challenges in polymer brushes modified with this compound?

  • XPS depth-profiling with C-60 sputtering reveals homogeneous propylamine distribution in poly(glycidyl methacrylate) brushes, except for surface enrichment (~5 nm). For larger molecules (e.g., BSA), steric hindrance limits diffusion, necessitating time-resolved experiments to correlate reaction duration with incorporation efficiency. Contrast with neutron scattering data (pre-peak at k ≈ 0.2 Å⁻¹) highlights solvent-polymer interactions critical for functional group accessibility .

Methodological Considerations

  • Data Contradictions : Discrepancies in thermal decomposition (e.g., overlapping TGA peaks) require multi-technique validation (DSC, FTIR) .
  • Experimental Design : Use MAO-A/MAO-B knockout cell lines to validate probe specificity .
  • Safety Protocols : Adhere to NFPA guidelines for flammable amines, including flash-point monitoring (< -30°C for propylamine) .

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(4-Isopropylphenyl)propylamine

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